molecular formula C9H5ClIN B1492901 7-Chloro-1-iodoisoquinoline CAS No. 1203579-27-4

7-Chloro-1-iodoisoquinoline

Cat. No.: B1492901
CAS No.: 1203579-27-4
M. Wt: 289.5 g/mol
InChI Key: QZUCJZYCKDYKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-1-iodoisoquinoline is a heterocyclic organic compound with the molecular formula C9H5ClIN. It is a derivative of isoquinoline, characterized by the presence of chlorine and iodine atoms at the 7th and 1st positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-iodoisoquinoline typically involves halogenation reactions. One common method is the iodination of 7-chloroisoquinoline using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to optimize reaction efficiency and product quality. The use of catalysts and automated control systems can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1-iodoisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted isoquinolines, which can have diverse functional groups depending on the reagents used .

Scientific Research Applications

7-Chloro-1-iodoisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 7-Chloro-1-iodoisoquinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-1-iodoisoquinoline is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and versatility in chemical synthesis. This dual halogenation allows for a broader range of chemical modifications and applications compared to its mono-halogenated counterparts .

Properties

IUPAC Name

7-chloro-1-iodoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUCJZYCKDYKDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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